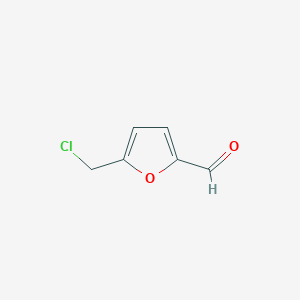

5-Chloromethylfurfural

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-(chloromethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZRCBVXUOCTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167351 | |

| Record name | 5-(Chloromethyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-88-7 | |

| Record name | 5-(Chloromethyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloromethylfurfural | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Chloromethyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloromethylfurfural | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXU4UQA8XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 5-Chloromethylfurfural from Lignocellulosic Biomass: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloromethylfurfural (CMF), a versatile and highly reactive furanic compound, is emerging as a key platform chemical in the transition towards a bio-based economy.[1][2][3][4][5] Derived from the dehydration and chlorination of C6 sugars present in lignocellulosic biomass, CMF offers a sustainable alternative to petroleum-derived building blocks for the synthesis of a wide range of value-added products, including biofuels, bioplastics, pharmaceuticals, and fine chemicals.[3][4][5][6] Its enhanced stability and hydrophobicity compared to its hydroxyl analogue, 5-hydroxymethylfurfural (HMF), facilitate its extraction and purification, making it an attractive intermediate for industrial applications.[1][3][4][5][6] This technical guide provides an in-depth overview of the synthesis of CMF from lignocellulosic biomass, focusing on the core processes, experimental methodologies, and reaction pathways.

Core Synthesis Strategies from Lignocellulosic Biomass

The conversion of lignocellulosic biomass into CMF is a multi-step process that involves the hydrolysis of cellulose and hemicellulose into monosaccharides, followed by the dehydration of hexoses to HMF and subsequent chlorination to CMF. The most prevalent and efficient methods employ biphasic reaction systems and various catalytic approaches to maximize CMF yield and selectivity.

Biphasic Reaction Systems

A common and effective strategy for CMF synthesis involves the use of a biphasic system, typically consisting of an aqueous acidic phase and an immiscible organic solvent.[3][7] The acidic aqueous phase, often containing hydrochloric acid (HCl), facilitates the hydrolysis of biomass and the dehydration of sugars.[3] The organic phase continuously extracts the formed CMF, thereby preventing its degradation and undesired side reactions in the acidic environment.[3][7] This in-situ extraction significantly enhances the overall yield and simplifies product isolation.[3][7]

dot

Catalytic Approaches

1. Mineral Acids (Brønsted Acids): Concentrated hydrochloric acid is the most widely used catalyst for CMF production.[3] It serves a dual role: as a catalyst for the hydrolysis of glycosidic bonds in cellulose and hemicellulose, and as a chlorine source for the conversion of the HMF intermediate to CMF.[3] The use of co-catalysts like phosphoric acid (H₃PO₄) has been shown to improve CMF yields under milder conditions.[8][9]

2. Lewis Acids: Metal chlorides, such as aluminum chloride (AlCl₃·6H₂O), have been effectively employed as catalysts, often in deep eutectic solvents (DES).[2][10][11] Lewis acids can promote the isomerization of glucose to fructose, which more readily dehydrates to HMF.[12]

3. Deep Eutectic Solvents (DES): DES, particularly those composed of choline chloride and a metal salt like AlCl₃·6H₂O, have emerged as green and efficient media for CMF synthesis.[2][10] These solvents can effectively dissolve biomass and facilitate the conversion to CMF, often achieving high yields in short reaction times.[2]

Quantitative Data on CMF Synthesis

The yield of CMF is highly dependent on the biomass source, catalyst system, and reaction conditions. The following tables summarize key quantitative data from various studies.

| Feedstock | Catalyst System | Organic Solvent | Temperature (°C) | Time | CMF Yield (%) | Reference |

| Fructose | HCl-H₃PO₄ | Chloroform (CHCl₃) | 45 | 20 h | ~47 | [8][9] |

| Glucose | 3c-DES | Dichloroethane (DCE) | 120 | 30 min | 70 | [2] |

| Sucrose | 3c-DES | Dichloroethane (DCE) | 120 | 30 min | 80 | [2] |

| Cellulose | 3c-DES | Dichloroethane (DCE) | 120 | 30 min | 30 | [2] |

| Bamboo | 3c-DES | Dichloroethane (DCE) | 120 | 30 min | 29 | [2] |

| Wood Powder | HCl-H₃PO₄ | Chloroform (CHCl₃) | 45 | 20 h | Comparable to mono/disaccharides | [8] |

| Spent Aromatic Biomass | HCl, NaCl | Chloroform (CHCl₃) | 100 | 1 h | ~76 (mol%) | [13] |

*3c-DES: Three-constituent deep eutectic solvent (choline chloride, AlCl₃·6H₂O, and oxalic acid)

Key Signaling Pathways and Reaction Mechanisms

The conversion of lignocellulosic biomass to CMF proceeds through a series of interconnected reactions. The primary pathway involves the hydrolysis of cellulose to glucose, which then isomerizes to fructose. Fructose subsequently undergoes acid-catalyzed dehydration to form 5-hydroxymethylfurfural (HMF), which is then converted to CMF via nucleophilic substitution with a chloride ion.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Green Process for 5-(Chloromethyl)furfural Production from Biomass in Three-Constituent Deep Eutectic Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Production and Synthetic Possibilities of this compound as Alternative Biobased Furan [ouci.dntb.gov.ua]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficient one-pot synthesis of this compound (CMF) from carbohydrates in mild biphasic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Emergence of a Bio-Based Platform Chemical: A Technical Guide to the Discovery and History of 5-Chloromethylfurfural

An in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, development, and significance of 5-Chloromethylfurfural (CMF), a pivotal intermediate in the conversion of biomass to value-added chemicals.

Introduction

This compound (CMF), a furanic aldehyde, has emerged as a key platform molecule in the burgeoning field of biorefining. Its ability to be synthesized directly from raw lignocellulosic biomass, coupled with its enhanced stability and reactivity compared to its counterpart, 5-hydroxymethylfurfural (HMF), has positioned CMF as a critical building block for the production of biofuels, renewable polymers, and specialty chemicals. This technical guide delves into the discovery and historical development of CMF, providing a comprehensive overview of its synthesis, including detailed experimental protocols and quantitative data, and explores the reaction pathways that underscore its formation.

A Historical Perspective: From Obscurity to a Central Role

The initial synthesis of CMF from cellulose was first reported in the early 20th century. However, it was the pioneering work of Mark Mascal and Edward B. Nikitin in the early 2000s that brought CMF to the forefront of biomass conversion research. Their extensive investigations into the production of CMF from various saccharide and biomass feedstocks laid the groundwork for its establishment as a viable and advantageous alternative to HMF.[1][2]

A significant advantage of CMF lies in its hydrophobicity, which facilitates its extraction from the aqueous acidic reaction media, thereby preventing degradation and leading to higher isolated yields.[3] This property, along with the fact that the chlorine atom is an excellent leaving group, makes CMF a more versatile intermediate for subsequent chemical transformations.[4]

Commercial interest in CMF has been spearheaded by companies like Avantium, which has developed advanced technologies for its production and subsequent conversion into high-value products like 2,5-furandicarboxylic acid (FDCA), a monomer for the bio-based polymer polyethylene furanoate (PEF).[1][5][6][7][8]

Synthesis of this compound: A Quantitative Overview

The production of CMF is primarily achieved through the acid-catalyzed dehydration of hexose sugars, such as fructose and glucose, and polysaccharides like cellulose. The reaction is typically carried out in a biphasic system, where an aqueous solution of hydrochloric acid facilitates the conversion, and a water-immiscible organic solvent continuously extracts the CMF as it is formed. This in-situ extraction is crucial for achieving high yields by minimizing product degradation.

The following tables summarize the quantitative data from various studies on CMF synthesis, highlighting the influence of different feedstocks, catalysts, and reaction conditions on the yield.

| Feedstock | Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield (mol%) | Reference |

| Fructose | HCl/H₃PO₄/CHCl₃ | 45 | 20 | 46.8 | [9] |

| Fructose | HCl/H₂O/CHCl₃ | 80 | 2 | 90 | [10] |

| Glucose | 6 M HCl/1,2-dichloroethane | Reflux | 1 | ~40-60 | [11] |

| Sucrose | 3c-DES (choline chloride, AlCl₃·6H₂O, oxalic acid) | 120 | 0.5 | 80 | [12] |

| Cellulose | HCl/H₂O/1,2-dichloroethane | 80-100 | 3 | >80 | [13] |

| Corn Stover | HCl/H₂O/1,2-dichloroethane | 80-120 | - | up to 80 | [13] |

| Rice Bran | HCl/chloroform | - | - | 58 (purity %) | [12] |

| Rice Hull | HCl/chloroform | - | - | 56 (purity %) | [12] |

| Broken White Rice | HCl/chloroform | - | - | 94 (purity %) | [12] |

| Immature Brown Rice | HCl/chloroform | - | - | 89 (purity %) | [12] |

| Fructose | Metal chloride/concentrated HCl/chloroform | 55 | 20 | 50.50 | [14] |

| Fructose | Metal chloride/concentrated HCl/chloroform | 45 | 20 | 49.50 | [14] |

| Starch | Choline chloride, citric acid, boric acid/dichloromethane | 120 | 2.25 | 33 | [15] |

Table 1: Synthesis of this compound from Various Feedstocks. This table provides a comparative summary of CMF yields obtained from different starting materials under various reaction conditions.

| Parameter | Conditions | Observation | Reference |

| Acid Ratio (HCl/H₃PO₄) | Varied from 1:4 to 5:1 | Increasing HCl concentration generally increases CMF yield. | [9] |

| Temperature | 35 - 55 °C | Yields increase with temperature up to 45 °C, then slightly decrease. | [9] |

| Reaction Time | 10 - 30 h | Yield increases significantly up to 20 h, with no further improvement beyond that. | [9] |

| Extraction Solvent | Chloroform, 1,2-Dichloroethane, 1-Chlorobutane, Toluene | Chloroform was found to be the most effective extraction solvent. | [9] |

| Catalyst (Metal Chlorides) | Various Lewis acids (e.g., AlCl₃·6H₂O, FeCl₃·6H₂O) | Lewis acid strength influences the selectivity towards CMF over HMF. | [16] |

Table 2: Influence of Reaction Parameters on CMF Yield from Fructose. This table highlights the effect of key reaction variables on the efficiency of CMF synthesis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound.

General Procedure for CMF Synthesis from Model Carbohydrates[9]

-

Reaction Setup: A mixture of 37% hydrochloric acid (4.0 mL) and 85% phosphoric acid (1.0 mL) is prepared. To this, the selected carbohydrate (5.0 mmol) and chloroform (5.0 mL) are added.

-

Reaction: The mixture is stirred continuously at 45 °C for 20 hours.

-

Quenching and Extraction: The reaction is quenched by adding an equal volume of water (5.0 mL). The reaction mixture is then extracted three times with chloroform.

-

Drying and Purification: The combined organic extracts are dried over anhydrous Na₂SO₄ for 4 hours. The solvent is then removed, and the crude product is purified by liquid chromatography on silica gel using dichloromethane as the eluent to yield the desired this compound.

Synthesis of CMF in a Deep Eutectic Solvent (DES) System[16]

-

Reaction Mixture Preparation: In a 100 mL glass flask equipped with a reflux condenser, 900 mg of the bio-based sugar, 5 mmol of a metal chloride catalyst (e.g., AlCl₃·6H₂O), and 25 mmol of choline chloride are introduced.

-

Biphasic System: 30 mL of methyl isobutyl ketone (MIBK) is added as the extracting solvent.

-

Reaction: The solution is stirred and heated to 120 °C.

-

Workup: After the desired reaction time, the reactor is cooled to room temperature. The organic extracting solvent is separated, and the reaction mixture is extracted again with an additional 30 mL of MIBK. The combined organic phases containing CMF and HMF are then analyzed.

Conversion of CMF to 5-Methoxymethylfurfural (MMF)[17]

-

Reaction Setup: A multi-reactor system is used with individual vials. Each vial is filled with 0.500 ± 0.05 mL of methanol and brought to the desired reaction temperature (10, 20, 30, or 50 °C) with stirring at 700 rpm.

-

Initiation: The reaction is started by adding a weighted amount of CMF (2.350 – 3.100 x 10⁻³ g) to each vial to achieve an initial concentration of 0.0355 mol/L.

-

Reaction and Quenching: The reaction proceeds for a specified time (0.25 to 4 hours). The reaction is then stopped by quenching the vials in an ice bath.

-

Analysis: The product mixture is analyzed using gas chromatography (GC) and ultra-performance liquid chromatography (UPLC) to determine the yields of MMF and other products.

Reaction Pathways and Experimental Workflows

The conversion of hexose sugars to this compound involves a series of acid-catalyzed reactions. The generally accepted mechanism proceeds through the formation of 5-hydroxymethylfurfural (HMF) as a key intermediate.

Figure 1: Reaction Pathway for the Synthesis of this compound. This diagram illustrates the acid-catalyzed conversion of hexose sugars to CMF in a biphasic system, highlighting the key intermediate HMF and the crucial in-situ extraction step.

The experimental workflow for a typical biphasic synthesis and analysis of CMF can be visualized as follows:

Figure 2: Experimental Workflow for Biphasic CMF Synthesis. This flowchart outlines the key steps involved in a typical laboratory-scale synthesis and purification of this compound.

The conversion of CMF to other valuable chemicals is a testament to its versatility as a platform molecule.

Figure 3: Key Chemical Transformations of this compound. This diagram showcases the conversion of CMF into several important value-added chemicals, highlighting its role as a versatile platform intermediate.

Conclusion

The journey of this compound from a relatively obscure furan derivative to a central platform molecule in modern biorefining underscores the significant advancements in sustainable chemistry. Its efficient, high-yield production from abundant and renewable biomass resources, coupled with its favorable chemical properties, makes it a highly attractive precursor for a wide array of biofuels, bioplastics, and specialty chemicals. The ongoing research and commercialization efforts are poised to further solidify the role of CMF in the transition towards a more sustainable and circular bio-based economy. For researchers and professionals in drug development and chemical synthesis, CMF offers a versatile and renewable starting material with immense potential for the creation of novel molecules and materials.

References

- 1. Avantium and Origin Materials collaborate on industrial-scale production of building block for PEF | Article | Packaging Europe [packagingeurope.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Production and Synthetic Possibilities of this compound as Alternative Biobased Furan [mdpi.com]

- 5. avantium.com [avantium.com]

- 6. plasticstoday.com [plasticstoday.com]

- 7. seekingalpha.com [seekingalpha.com]

- 8. biconsortium.eu [biconsortium.eu]

- 9. Efficient One-Pot Synthesis of this compound (CMF) from Carbohydrates in Mild Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CN103626725A - Method for preparing 5-chloromethyl furfural - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide on the Chemical Properties and Structure of 5-Chloromethylfurfural (CMF)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Chloromethylfurfural (CMF), a versatile bio-based platform molecule. CMF is gaining significant attention as a practical alternative to 5-(hydroxymethyl)furfural (HMF) due to its high-yield production directly from raw biomass, enhanced stability, and hydrophobicity, which simplifies its isolation.[1][2][3]

Chemical and Physical Properties

This compound, with the IUPAC name 5-(chloromethyl)furan-2-carbaldehyde, is an organic compound derived from the dehydration of carbohydrates.[4][5] Its physical state is reported as both a colorless liquid and a dark brown oil, suggesting that its appearance may vary with purity.[5][6] CMF is noted for being moisture-sensitive and requires careful handling and storage, preferably under an inert atmosphere at low temperatures (below -20°C).[7] Despite this, it has high thermal stability, withstanding temperatures up to 200°C without decomposition.[6]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClO₂ | [4][5][7] |

| Molecular Weight | 144.55 g/mol | [4][5] |

| CAS Number | 1623-88-7 | [4][5][6][7] |

| Appearance | Colorless liquid to Dark brown oil | [5][6][7] |

| Melting Point | 37 °C (99 °F; 310 K) | [5] |

| Solubility | Slightly soluble in chloroform and ethyl acetate.[7] Slightly soluble in water, where it decomposes.[8] | [7][8] |

| Stability | Moisture-sensitive; stable under inert atmosphere below -20°C.[7] | [7] |

Chemical Structure and Spectroscopic Data

The structure of CMF consists of a furan ring substituted at the 2- and 5-positions with a formyl (CHO) and a chloromethyl (CH₂Cl) group, respectively.[5] This bifunctional nature makes it a valuable intermediate for synthesizing a wide range of derivatives, including biofuels, renewable polymers, and specialty chemicals.[3][7] The chlorine atom acts as a good leaving group, making the chloromethyl group a reactive site for nucleophilic substitution.[8]

Spectroscopic Characterization: The structure of CMF is typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used for structural elucidation and quantification.[9][10] Detailed spectra in deuterated solvents like chloroform-d (CDCl₃) have been reported in the literature.[9]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common method for identifying CMF in reaction mixtures and confirming its molecular weight.[1][11] The exact mass is reported as 143.997807 g/mol .[12]

Experimental Protocols

A. Synthesis of this compound from Carbohydrates

CMF is typically produced from various biomass feedstocks, including fructose, glucose, sucrose, and raw cellulosic materials.[2][5] The most common method involves a biphasic reaction system.[13][14]

Objective: To synthesize CMF from a carbohydrate source using an acid catalyst in a biphasic solvent system.

Materials:

-

Carbohydrate source (e.g., fructose, glucose)

-

Concentrated Hydrochloric Acid (HCl)

-

Organic solvent (e.g., 1,2-dichloroethane (DCE), chloroform, toluene)[13]

-

Reaction vessel with heating and stirring capabilities

-

Separatory funnel

Methodology:

-

A biphasic system is prepared by combining the carbohydrate starting material with an aqueous solution of concentrated hydrochloric acid and a non-miscible organic solvent in a reaction vessel.[13]

-

The mixture is heated (e.g., to 45-80 °C) and stirred vigorously for a defined period (e.g., 1 to 30 hours).[11][13][14] The acid catalyzes the dehydration of the sugar to form a furan ring, followed by chlorination of the hydroxymethyl group.[13]

-

During the reaction, the more hydrophobic CMF is continuously extracted from the aqueous phase into the organic phase.[14] This in-situ extraction is crucial as it protects CMF from degradation by the acidic aqueous environment.[14]

-

After the reaction period, the mixture is cooled to room temperature. The two phases are separated using a separatory funnel.

-

The aqueous phase can be washed multiple times with additional organic solvent to maximize the recovery of CMF.[14]

-

The combined organic layers contain the CMF product. The solvent can be removed under reduced pressure to yield crude CMF, which can be further purified, for example, by distillation.[2]

B. Analytical Characterization of CMF

Objective: To identify and quantify the synthesized CMF.

Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A sample of the organic phase is diluted with a suitable solvent.

-

The sample is injected into a GC-MS system (e.g., Thermo-Fisher Trace 1300-ISQ LT).[12]

-

The retention time of the CMF peak is compared to a standard, and the mass spectrum is analyzed to confirm the identity and purity of the compound by comparing it to spectral libraries (e.g., NIST 11).[14]

-

-

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

-

A known amount of the crude reaction product is dissolved in a deuterated solvent (e.g., CDCl₃).

-

An internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration is added.[10]

-

The ¹H-NMR spectrum is recorded. The yield of CMF is determined by integrating the characteristic peaks of CMF relative to the integral of the internal standard's peak.[10]

-

Reaction Pathways and Workflows

The synthesis of CMF from hexose sugars like glucose proceeds through the formation of 5-hydroxymethylfurfural (HMF) as an intermediate. The hydroxyl group of HMF is then protonated and substituted by a chloride ion in an Sₙ1-type mechanism.[2][8]

A typical experimental workflow for CMF production from biomass involves several key stages, from initial reaction to final product analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C6H5ClO2 | CID 74191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | 1623-88-7 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Production and Synthetic Possibilities of this compound as Alternative Biobased Furan [mdpi.com]

- 9. escholarship.org [escholarship.org]

- 10. mdpi.com [mdpi.com]

- 11. CN103626725A - Method for preparing 5-chloromethyl furfural - Google Patents [patents.google.com]

- 12. spectrabase.com [spectrabase.com]

- 13. d-nb.info [d-nb.info]

- 14. pubs.acs.org [pubs.acs.org]

5-Chloromethylfurfural: A Comprehensive Technical Guide to a Versatile Bio-based Platform Chemical

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloromethylfurfural (CMF), a furanic aldehyde derived from renewable biomass resources, is rapidly emerging as a pivotal platform chemical with the potential to displace petroleum-based building blocks in the chemical and pharmaceutical industries. Its advantageous chemical properties, including enhanced stability and hydrophobicity compared to its counterpart 5-hydroxymethylfurfural (HMF), facilitate its efficient synthesis and isolation. This technical guide provides an in-depth overview of CMF, covering its synthesis from various biomass feedstocks, key chemical transformations into value-added products, and detailed experimental protocols for its production and derivatization.

Introduction: The Rise of a Bio-based Contender

The escalating demand for sustainable and environmentally benign chemical processes has propelled the investigation of biomass-derived platform molecules. Among these, this compound (CMF) has garnered significant attention due to its versatile reactivity and accessibility from lignocellulosic biomass. CMF serves as a gateway to a diverse array of furanic and levulinic derivatives, which are precursors to biofuels, renewable polymers, specialty chemicals, and pharmaceutical intermediates.

The key advantages of CMF over the more extensively studied HMF include:

-

Higher yields from raw biomass: CMF can be produced in high yields directly from cellulosic and even raw lignocellulosic feedstocks under relatively mild conditions.[1]

-

Enhanced stability: CMF exhibits greater stability in the acidic conditions typically used for its synthesis, minimizing the formation of undesirable byproducts like levulinic and formic acids.[1][2]

-

Simplified isolation: Its hydrophobic nature allows for straightforward extraction from the aqueous reaction medium into an organic phase, simplifying purification.[1][3]

This guide will delve into the technical aspects of CMF production and its subsequent conversion into key derivatives, providing the necessary data and protocols for researchers in the field.

Synthesis of this compound from Biomass

CMF can be synthesized from a variety of carbohydrate sources, ranging from simple sugars to complex polysaccharides and raw biomass. The general process involves the acid-catalyzed dehydration of hexoses to form HMF, which is then converted in situ to CMF via nucleophilic substitution with a chloride ion source, typically hydrochloric acid. The use of biphasic solvent systems is common to continuously extract the CMF into an organic phase as it is formed, thereby preventing its degradation.[4][5]

Synthesis from Monosaccharides: Fructose and Glucose

Fructose is readily converted to CMF with high yields due to its furanose structure, which facilitates dehydration.[4][6] Glucose, an aldose, first needs to isomerize to fructose before undergoing dehydration, which can result in slightly lower yields under similar conditions.[3][4]

Synthesis from Polysaccharides: Cellulose and Starch

Cellulose and starch are polymers of glucose that can be hydrolyzed to their monomeric units under acidic conditions, which then undergo dehydration and chlorination to form CMF. Direct conversion of these polysaccharides is a key advantage of CMF synthesis.[7][8]

Synthesis from Raw Lignocellulosic Biomass

The direct conversion of raw lignocellulosic biomass, such as wood chips and agricultural residues, to CMF highlights its potential for a truly sustainable chemical industry. This process typically requires harsher conditions to break down the complex biomass structure.[9]

Quantitative Data for CMF Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of CMF from various feedstocks.

| Feedstock | Catalyst/Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Fructose | HCl/H₃PO₄/CHCl₃ | 45 | 20 | ~47 | [10][11] |

| Fructose | HCl/DCM | 65 | - | 72-81.9 | [4][6] |

| Fructose | AlCl₃·6H₂O/Choline Chloride/Oxalic Acid | 120 | 0.5 | 86 | [12] |

| Glucose | HCl/DCE | - | - | 17-64 | [4] |

| Glucose | AlCl₃·6H₂O/Choline Chloride/Oxalic Acid | 120 | 0.5 | 70 | [12] |

| Sucrose | AlCl₃·6H₂O/Choline Chloride/Oxalic Acid | 120 | 0.5 | 80 | [12] |

| Cellulose | HCl/DCE | - | - | High Yields Reported | [7] |

| Corn Stover | HCl (closed biphasic reactor) | 80-100 | 3 | >80 | [9] |

| High Fructose Corn Syrup | Conc. HCl/Chlorobenzene | 75 | 1-2 | 92-95 | [9] |

| Starch | Choline chloride/Citric acid/Boric acid/DCM | 120 | 2.25 | 33 | [8] |

Chemical Transformations of this compound

The reactivity of CMF is centered around its aldehyde and chloromethyl functional groups, making it a versatile precursor to a wide range of valuable chemicals. The main reaction pathways can be categorized into the furanic manifold (transformations retaining the furan ring) and the levulinic manifold (transformations involving ring-opening to form levulinic acid and its derivatives).[13]

Furanic Derivatives

-

2,5-Diformylfuran (DFF): Oxidation of the chloromethyl group of CMF yields DFF, a valuable monomer for polymers and a precursor to other specialty chemicals.[2][12]

-

2,5-Furandicarboxylic Acid (FDCA): Further oxidation of CMF or DFF leads to FDCA, a bio-based alternative to terephthalic acid used in the production of polyesters like PEF (polyethylene furanoate).[10][14][15]

-

2,5-Dimethylfuran (DMF): Reduction of CMF, typically via intermediate derivatives, produces DMF, a promising biofuel with a high energy density.[6][9]

-

5-Methylfurfural: Selective reduction of the chloromethyl group gives 5-methylfurfural, another potential biofuel and chemical intermediate.[16]

-

5-Methoxymethylfurfural (MMF): Nucleophilic substitution of the chloride with methanol yields MMF, which can also be a precursor for FDCA with improved yield and selectivity.[7]

Levulinic Derivatives

-

Levulinic Acid (LA): Under aqueous acidic conditions, CMF can be hydrolyzed to levulinic acid, another key platform chemical with numerous applications.[17]

Quantitative Data for CMF Conversion

The following table summarizes the reaction conditions and yields for the conversion of CMF into its derivatives.

| CMF Derivative | Reactants/Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| 2,5-Diformylfuran (DFF) | Pyridine N-oxide/Cu(OTf)₂/Acetonitrile (MWI) | 160 | 5 min | 54 | [2][12] |

| 2,5-Furandicarboxylic Acid (FDCA) | Nitric acid | 60-65 | 10-12 h | 72 | [11] |

| 2,5-Furandicarboxylic Acid (FDCA) | Oxidation with Co/Mn/Br catalyst | >140 | - | High Yields Reported | [14][15] |

| 2,5-Dimethylfuran (DMF) | Reduction via imine derivative, Pd/C, H₂ | Room Temp | 1.25 h | High Yields Reported | [9] |

| 5-Methoxymethylfurfural (MMF) | Methanol | 50 | 1.5 h | ~60 | [7] |

| Levulinic Acid (LA) | HScCl₄/Water-MIBK | 120 | 35 min | 95.6 (from HMF) |

Experimental Protocols

Synthesis of this compound (CMF) from Fructose

Source: Efficient One-Pot Synthesis of this compound (CMF) from Carbohydrates in Mild Biphasic Systems.[10][11]

Materials:

-

D-Fructose

-

37% Hydrochloric acid (HCl)

-

85% Phosphoric acid (H₃PO₄)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a reaction vessel, add D-fructose (5.0 mmol).

-

Add a mixture of 37% HCl (4.0 mL) and 85% H₃PO₄ (1.0 mL).

-

Add chloroform (5.0 mL) to create a biphasic system.

-

Stir the mixture continuously at 45 °C for 20 hours.

-

After the reaction is complete, quench the reaction by adding an equal volume of water (5.0 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform three times.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate for 4 hours.

-

Filter the dried organic solution and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain pure this compound.

Synthesis of this compound (CMF) from High Fructose Corn Syrup (HFCS)

Source: Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using a continuous flow reactor.

Materials:

-

High Fructose Corn Syrup (HFCS)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Potassium carbonate (K₂CO₃)

-

Sand

-

Celite 545®

Procedure (using a Vapourtec Flow Reactor):

-

Prepare the HFCS solution and the acidic aqueous solution.

-

Pump the two solutions through separate lines into a T-mixer.

-

The combined stream is then passed through a pre-mixing coil before entering the heated reactor coil (e.g., 10 mL PFA reactor module).

-

The product mixture exits the reactor and passes through a cooling coil.

-

Collect the product mixture at the reactor outlet and filter it through a short plug of sand and Celite 545®.

-

Separate the layers in a separatory funnel.

-

Extract the aqueous layer five times with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and neutralize with potassium carbonate.

-

Filter the mixture and evaporate the solvent to afford the crude product.

-

Analyze the product purity by NMR and GC.

Conversion of this compound (CMF) to 2,5-Diformylfuran (DFF)

Source: Oxidation of this compound (CMF) to 2,5-Diformylfuran (DFF).[2][12]

Materials:

-

This compound (CMF)

-

Pyridine N-oxide (PNO)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Acetonitrile (CH₃CN)

-

1,3,5-Trimethoxybenzene (internal standard for NMR analysis)

Procedure (Microwave Irradiation):

-

In a microwave vial, combine CMF (0.35 mmol, 50 mg), pyridine N-oxide (4 equivalents), and Cu(OTf)₂ (0.5 equivalents).

-

Add acetonitrile to achieve a concentration of 0.5 M.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 160 °C for 5 minutes.

-

After cooling, analyze the crude reaction mixture by ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard to determine the yield of DFF.

Signaling Pathways and Experimental Workflows

Synthesis of CMF from Biomass

The following diagram illustrates the general pathway for the synthesis of this compound from various biomass feedstocks.

Caption: General pathway for CMF synthesis from biomass.

Conversion of CMF to Value-Added Chemicals

This diagram shows the main chemical transformations of this compound into various furanic and levulinic derivatives.

Caption: Major chemical conversion pathways of CMF.

Conclusion

This compound stands out as a highly promising, bio-based platform chemical with the potential to significantly impact the future of sustainable chemistry. Its efficient production from a wide range of biomass feedstocks, coupled with its versatile reactivity, opens up numerous avenues for the synthesis of renewable fuels, polymers, and specialty chemicals. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research and development in this exciting field, ultimately contributing to a more sustainable and circular economy. Researchers are encouraged to explore the vast potential of CMF and its derivatives in developing innovative and environmentally friendly technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. escholarship.org [escholarship.org]

- 4. Scale-Up for the Conversion of Corn Stover-Derived Levulinic Acid into 2-Methyltetrahydrofuran [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. cetjournal.it [cetjournal.it]

- 8. Insight into Biomass Upgrade: A Review on Hydrogenation of 5-Hydroxymethylfurfural (HMF) to 2,5-Dimethylfuran (DMF) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2015056270A1 - Process for the preparation of 2,5-furandicarboxylic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid - Google Patents [patents.google.com]

- 14. US8865921B2 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Metal chloride mediated efficient conversion of hydroxymethylfurfural (HMF) into long-chain levulinate ester :: BioResources [bioresources.cnr.ncsu.edu]

- 17. High-Yield and High-Efficiency Conversion of HMF to Levulinic Acid in a Green and Facile Catalytic Process by a Dual-Function Brønsted-Lewis Acid HScCl4 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Chloromethylfurfural: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Chloromethylfurfural (CMF), a versatile bio-based platform molecule. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The structural characterization of this compound is supported by a combination of spectroscopic techniques. The key data are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 9.64 | Singlet | 1H | Aldehyde (-CHO) | - |

| 7.18 | Doublet | 1H | Furan Ring (H-3) | 3.6 |

| 6.58 | Doublet | 1H | Furan Ring (H-4) | 3.6 |

| 4.60 | Singlet | 2H | Chloromethyl (-CH₂Cl) | - |

Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectroscopic Data for a Derivative, Ethyl 5-(chloromethyl)furan-2-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 177.9 | Carbonyl (C=O) |

| 158.35 | Furan Ring (C-2) |

| 156.1 | Furan Ring (C-5) |

| 153.96 | Furan Ring |

| 152.9 | Furan Ring |

| 145.02 | Furan Ring |

| 121.8 | Furan Ring |

| 118.54 | Furan Ring |

| 112.1 | Furan Ring |

| 111.37 | Furan Ring |

| 61.10 | Methylene (-OCH₂CH₃) |

| 36.68, 36.6 | Chloromethyl (-CH₂Cl) |

| 14.3 | Methyl (-OCH₂CH₃) |

Note: The ¹³C NMR data for this compound itself is not directly available in the searched literature. The data presented is for a closely related derivative, which can be used for approximate chemical shift assignments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | - | C-H stretch (aromatic/alkene) |

| 1495 | - | C=C stretch (furan ring) |

| 1450 | - | C=C stretch (furan ring) |

| 1260 | - | C-O stretch (furan ring) |

| 1015 | - | C-O stretch (furan ring) |

| 790 | - | C-H out-of-plane bend |

| 735 | - | C-Cl stretch |

Sample Preparation: Neat[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 146 | 10.53 | [M]⁺ (with ³⁷Cl) |

| 144 | 32.0 | [M]⁺ (with ³⁵Cl) |

| 109 | 100 | [M-Cl]⁺ |

| 81 | 17.3 | [C₅H₅O]⁺ |

| 53 | - | [C₄H₅]⁺ |

Ionization Method: Electron Ionization (EI)[1][5]

Experimental Protocols

The following sections provide an overview of the methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on Bruker AV400 and Bruker AV200 or a Bruker Avance 300 instrument.[1][4]

-

Sample Preparation : Samples were dissolved in deuterated chloroform (CDCl₃).[1]

-

Internal Standard : Tetramethylsilane (TMS) was used as an internal standard for ¹H NMR.[1] For ¹³C NMR, chemical shifts are reported relative to the solvent resonance (CDCl₃ at 77.0 ppm).[4]

-

Data Acquisition : Standard pulse programs were used to acquire the spectra. For quantitative ¹H NMR analysis, an internal standard such as 1,3,5-trimethoxybenzene can be used.[6]

IR Spectroscopy

-

Instrumentation : IR spectra were recorded on a Thermo Scientific Nicolet 6700 FT-IR/Smart iTR instrument.[4]

-

Sample Preparation : Spectra were recorded with neat samples.[4] This typically involves placing a small drop of the liquid sample directly onto the ATR crystal.

-

Data Acquisition : The spectra were acquired over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry

-

Instrumentation : Gas chromatography-mass spectrometry (GC-MS) spectra were performed on an HP G1800B GCD system or a ThermoQuest MAT95XP instrument.[1][4]

-

Ionization Method : Electron ionization (EI) was used with an energy of 70 or 80 eV.[1][4]

-

Analysis : The instrument was operated in full scan mode to detect all fragment ions. The resulting mass spectrum provides a fragmentation pattern characteristic of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.

References

- 1. Efficient One-Pot Synthesis of this compound (CMF) from Carbohydrates in Mild Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. CN103626725A - Method for preparing 5-chloromethyl furfural - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

solubility and stability of 5-Chloromethylfurfural

An In-depth Technical Guide to the Solubility and Stability of 5-Chloromethylfurfural (CMF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CMF), a derivative of furan, is a versatile platform chemical garnering significant interest for its role as a key intermediate in the synthesis of biofuels, fine chemicals, and pharmaceutical ingredients.[1] Unlike its more commonly known counterpart, 5-hydroxymethylfurfural (HMF), CMF offers distinct advantages in production and handling, primarily due to its increased stability and hydrophobicity.[2][3] This guide provides a comprehensive overview of the solubility and stability of CMF, presenting quantitative data, detailed experimental protocols, and visual representations of its chemical behavior to support researchers and developers in leveraging this promising bio-based building block.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of CMF is crucial for its effective use in synthesis and formulation.

| Property | Value | Source |

| Chemical Formula | C₆H₅ClO₂ | [4] |

| IUPAC Name | 5-(Chloromethyl)furan-2-carbaldehyde | [4] |

| CAS Number | 1623-88-7 | [1][4] |

| Molecular Weight | 144.55 g/mol | [4][5] |

| Appearance | White to dark brown solid or dark brown to black oil/semi-solid | [1][4][6] |

| Melting Point | 36.17 °C (by DSC); 37 °C | [4][5] |

| Relative Density | 1.24 g/mL (Liquid) at 33 °C | [4] |

| Vapor Pressure | 0.0145 Torr at 25 °C (Predicted) | [4] |

Solubility of this compound

The solubility of CMF is a critical parameter for its extraction from reaction media and its application in various synthetic routes. Its lower polarity compared to HMF facilitates easier separation using organic solvents.[6]

Qualitative Solubility

CMF exhibits a range of solubilities in different solvent systems:

| Solvent | Solubility | Notes | Source |

| Water | Slightly soluble | Decomposes in water. | [4][6] |

| Chloroform | Soluble; described as slight in one source | Often used as an extraction solvent in synthesis. | [7][8] |

| Ethyl Acetate | Slightly soluble | [7] | |

| 1,2-Dichloroethane | Effective extraction solvent | [8] | |

| 1-Chlorobutane | Less effective for extraction than chloroform | [8] | |

| Toluene | Promotes side reactions | Not ideal as an extraction solvent. | [8] |

| Dioxane | Good solubility for certain reactions | Mentioned in the context of Negishi coupling reactions. | [9] |

| Tetrahydrofuran (THF) | Soluble | [9] | |

| Methanol | Soluble | Also acts as a reactant in etherification. | [10] |

Hansen Solubility Parameters

Hansen Solubility Parameters (HSPs) are a useful tool for predicting the solubility of a solute in a given solvent and for screening potential extraction solvents. The HSPs consist of three components: δD (dispersion), δP (polarity), and δH (hydrogen bonding).[6] While specific quantitative HSP values for CMF were not found in the provided search results, one study notes that effective extraction solvents for CMF should possess at least a small degree of hydrogen bonding capacity and high polarity is beneficial.[11]

Stability of this compound

CMF is known to be more stable than HMF, which is prone to rehydration into levulinic acid and formic acid in aqueous acidic environments.[6] However, CMF is still a reactive molecule and requires specific handling and storage conditions to prevent degradation.

General Stability and Storage

-

Moisture Sensitivity: CMF is sensitive to moisture.[7]

-

Storage Conditions: To maintain stability, CMF should be stored under an inert atmosphere at low temperatures, typically below -20°C.[1][7]

-

Thermal Stability: While more stable than HMF, prolonged exposure to high temperatures can lead to degradation and the formation of humins, which are insoluble polymeric byproducts.[6]

Chemical Stability and Degradation Pathways

CMF's reactivity is centered around the chloromethyl group and the aldehyde function.

-

Hydrolysis: In the presence of water, CMF can hydrolyze to form 5-hydroxymethylfurfural (HMF).[5]

-

Reaction with Alcohols: CMF readily undergoes nucleophilic substitution with alcohols to form stable 5-alkoxymethylfurfurals (e.g., 5-methoxymethylfurfural, MMF, in the presence of methanol). This etherification increases the stability of the molecule.[10]

-

Acid-Catalyzed Degradation: In the presence of strong acids like HCl, CMF and other furanic intermediates can be converted into by-products such as methyl levulinate and humins through condensation reactions.[10]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and analysis of CMF.

Synthesis of CMF from Fructose (One-Pot Biphasic System)

This protocol is adapted from a method for the efficient one-pot synthesis of CMF from carbohydrates.[8]

Materials:

-

Fructose (5.0 mmol)

-

37% Hydrochloric acid (4.0 mL)

-

85% Phosphoric acid (1.0 mL)

-

Chloroform (5.0 mL)

-

Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

-

Dichloromethane (eluent)

Procedure:

-

Combine fructose, 37% HCl, 85% H₃PO₄, and chloroform in a reaction vessel.

-

Stir the mixture continuously at 45°C for 20 hours.

-

Quench the reaction by adding an equal volume of water (5.0 mL).

-

Extract the reaction mixture with chloroform three times.

-

Combine the organic extracts and dry over anhydrous Na₂SO₄ for 4 hours.

-

Filter the mixture and concentrate the organic phase.

-

Purify the crude product by liquid chromatography on a silica gel column using dichloromethane as the eluent to obtain pure this compound.

Kinetic Analysis of CMF Conversion to 5-Methoxymethylfurfural (MMF)

This protocol outlines a general procedure for studying the kinetics of CMF etherification.[10]

Materials:

-

Purified this compound (CMF)

-

Anhydrous Methanol (MeOH)

-

Internal standard (e.g., anisaldehyde)

-

Solvents for dilution and analysis (e.g., acetonitrile, ultrapure water)

Procedure:

-

Perform kinetic experiments in a multi-reactor system at controlled temperatures (e.g., 10, 20, 40, 50°C).

-

Prepare a stock solution of CMF in a suitable solvent if necessary, though direct addition to the pre-heated reactor is often preferred to start the reaction precisely.

-

Initiate the reaction by adding a known amount of CMF to each reactor vial containing pre-heated anhydrous methanol to achieve a specific initial concentration (e.g., 0.0355 mol/L).

-

At predetermined time intervals (e.g., 0.25 to 4 hours), quench the reaction by immersing the reactor vials in an ice bath.

-

Quickly filter the resulting solutions and dilute them with appropriate analysis solvents containing an internal standard.

-

Analyze the samples by Gas Chromatography (GC) and/or Ultra-Performance Liquid Chromatography (UPLC) to determine the concentrations of CMF, MMF, and any by-products.

-

Use the concentration-time data to develop a kinetic model and determine reaction rate constants.

Visualizing CMF Pathways

Understanding the reaction and degradation pathways of CMF is crucial for optimizing synthetic yields and minimizing by-product formation.

Caption: Reaction and degradation pathways of this compound (CMF).

References

- 1. nbinno.com [nbinno.com]

- 2. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Origin Materials - Origin Materials [originmaterials.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. Efficient One-Pot Synthesis of this compound (CMF) from Carbohydrates in Mild Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. cetjournal.it [cetjournal.it]

- 11. researchgate.net [researchgate.net]

The Green Chemistry of 5-Chloromethylfurfural: A Technical Guide to a Versatile Bio-Based Platform Chemical

Introduction

In the pursuit of a sustainable chemical industry, the valorization of biomass into platform chemicals is of paramount importance. Among the promising candidates, 5-Chloromethylfurfural (CMF) has emerged as a key intermediate, bridging the gap between renewable feedstocks and a wide array of valuable products.[1][2][3] This technical guide provides an in-depth overview of the synthesis, applications, and experimental protocols related to CMF, with a focus on its role in green chemistry. CMF's unique properties, including its hydrophobicity and the reactivity of its chloromethyl group, make it a more advantageous platform molecule compared to its well-known counterpart, 5-hydroxymethylfurfural (HMF), particularly in its direct production from raw biomass.[1][3][4]

Synthesis of this compound from Biomass

The production of CMF from lignocellulosic biomass typically involves the acid-catalyzed dehydration of hexose sugars. The use of hydrochloric acid is central to this process, as it not only facilitates the dehydration but also provides the chloride source for the formation of the chloromethyl group.[1][3][5] Biphasic reaction systems are commonly employed to enhance CMF yield by continuously extracting the hydrophobic CMF into an organic phase, thereby preventing its degradation in the acidic aqueous phase.[5][6][7][8]

Key Experimental Protocols

1. Synthesis of CMF from Fructose:

A solution of D-fructose in concentrated hydrochloric acid (e.g., 37%) is prepared.[9][10] This aqueous phase is then mixed with an immiscible organic solvent, such as chloroform (CHCl₃) or 1,2-dichloroethane (DCE), in a biphasic system.[5][9][10] The reaction is typically stirred at a controlled temperature, for instance, 45°C for 20 hours, to facilitate the conversion.[10] Upon completion, the organic layer containing the CMF is separated. The aqueous layer can be further extracted with the organic solvent to maximize product recovery.[9] The combined organic extracts are then dried and the solvent evaporated to yield crude CMF, which can be further purified by chromatography.[9][11]

2. Synthesis of CMF from Glucose:

The conversion of glucose to CMF follows a similar biphasic approach.[6] However, the process requires an initial isomerization of glucose to fructose, which is the more reactive precursor for furan formation.[5][10] This isomerization is also catalyzed by the acidic conditions. The reaction conditions, including temperature and time, may need to be adjusted to optimize the yield of CMF from glucose.[5]

3. Synthesis of CMF from Cellulose:

Direct conversion of cellulose to CMF is a significant advantage of this platform chemical.[3][7] The process involves the hydrolysis of the cellulosic biomass to glucose, followed by the subsequent conversion to CMF in a one-pot reaction.[12] This is typically achieved by treating the cellulosic material (e.g., microcrystalline cellulose, wood powder) with a mixture of hydrochloric and phosphoric acid in a biphasic system with a solvent like chloroform.[7]

Quantitative Data on CMF Synthesis

The yield of CMF is highly dependent on the feedstock, catalyst system, and reaction conditions. The following table summarizes representative yields reported in the literature.

| Feedstock | Catalyst/Solvent System | Temperature (°C) | Time (h) | CMF Yield (%) | Reference |

| D-Fructose | 37% HCl / CHCl₃ | 45 | 20 | ~47 | [6][10] |

| D-Fructose | 37% HCl / DCE | 100 | - | 71 | [9] |

| D-Fructose | HCl-H₃PO₄ / CHCl₃ | 45 | 20 | 46.8 | [13] |

| Glucose | HCl / DCE | - | - | 38-64 | [5] |

| Sucrose | HCl-H₃PO₄ / CHCl₃ | - | - | - | [6][7] |

| Cellulose | HCl-H₃PO₄ / CHCl₃ | - | - | - | [6][7] |

| Corn Stover | Concentrated HCl | - | - | High Yields | [14] |

Green Chemistry Applications of this compound

CMF serves as a versatile building block for the synthesis of a wide range of value-added chemicals, including biofuels, monomers for polymers, and fine chemicals.[2][15]

Transformation Pathways

The reactivity of the aldehyde and chloromethyl groups, along with the furan ring, allows for a variety of chemical transformations.

1. Conversion to 2,5-Furandicarboxylic Acid (FDCA):

FDCA is a bio-based alternative to terephthalic acid, a key monomer for the production of polyethylene terephthalate (PET). CMF can be oxidized to FDCA.[5][16] The process can involve a two-step approach where CMF is first converted to an intermediate which is then oxidized to FDCA.[17] Alternatively, direct oxidation routes are also being explored.

Experimental Protocol for FDCA Synthesis from HMF (as a proxy for CMF oxidation pathways): The aerobic oxidation of 5-hydroxymethylfurfural (HMF), a related furan, to FDCA can be carried out using a platinum on carbon (Pt/C) catalyst in an aqueous sodium hydroxide solution.[18] The reaction is typically performed in a continuous packed bed reactor at elevated temperatures (e.g., 90°C) with a controlled flow of oxygen.[18][19] The product, FDCA, can be isolated from the reaction mixture.

2. Conversion to Biofuels:

CMF can be converted into potential biofuels such as 2,5-dimethylfuran (DMF). This transformation involves the reduction of both the aldehyde and the chloromethyl groups.[20] The direct hydrogenation of CMF can be challenging, but it can be efficiently reduced to DMF under mild conditions via intermediate derivatives like aldimines or acetals.[20]

3. Synthesis of other Platform Chemicals and Fine Chemicals:

The chloromethyl group in CMF is a good leaving group, facilitating nucleophilic substitution reactions to produce a variety of derivatives.[5] For example, reaction with alcohols yields 5-(alkoxymethyl)furfurals, which are also valuable fuel additives and chemical intermediates.[21]

Signaling Pathways and Experimental Workflows

To visualize the key transformations of biomass into CMF and its subsequent conversion to valuable products, the following diagrams are provided in the DOT language for Graphviz.

Caption: Conversion of lignocellulosic biomass to this compound.

Caption: Key chemical transformations of this compound.

Characterization of this compound

The identification and quantification of CMF are crucial for process optimization and quality control. Standard analytical techniques are employed for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of CMF.[9][22][23]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify and quantify CMF in reaction mixtures and to analyze for byproducts.[9][11] The mass spectrum of CMF shows a characteristic molecular ion peak and fragmentation pattern.[24][25]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the CMF molecule, such as the carbonyl and C-Cl bonds.[22]

Conclusion

This compound represents a highly promising, bio-based platform chemical with significant potential to contribute to a more sustainable chemical industry. Its efficient production from a variety of biomass feedstocks, coupled with its versatile reactivity, opens up pathways to a wide range of valuable chemicals and biofuels. The experimental protocols and transformation pathways outlined in this guide provide a foundation for researchers and drug development professionals to explore and capitalize on the opportunities presented by this remarkable molecule. Further research and process optimization will undoubtedly solidify the position of CMF as a cornerstone of future biorefineries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient one-pot synthesis of this compound (CMF) from carbohydrates in mild biphasic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. Efficient One-Pot Synthesis of this compound (CMF) from Carbohydrates in Mild Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103626725A - Method for preparing 5-chloromethyl furfural - Google Patents [patents.google.com]

- 12. Green synthesis of cellulose formate and its efficient conversion into 5-hydroxymethylfurfural | ORNL [ornl.gov]

- 13. Efficient One-Pot Synthesis of this compound (CMF) from Carbohydrates in Mild Biphasic Systems [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

- 23. rsc.org [rsc.org]

- 24. This compound | C6H5ClO2 | CID 74191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. spectrabase.com [spectrabase.com]

The Thermochemical Path from Biomass to 5-Chloromethylfurfural: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The global shift towards sustainable resources has propelled the investigation of biomass as a viable feedstock for platform chemicals, crucial precursors in the synthesis of pharmaceuticals and other high-value products. Among these, 5-Chloromethylfurfural (CMF) has emerged as a promising and more practical alternative to its well-known counterpart, 5-hydroxymethylfurfural (HMF).[1][2][3][4][5] CMF's enhanced stability and hydrophobicity facilitate its direct production from raw lignocellulosic biomass and simplify its isolation, making it an attractive building block for the chemical and pharmaceutical industries.[3][5] This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with the thermochemical conversion of biomass into CMF.

Core Reaction Pathway: From Polysaccharide to Platform Chemical

The conversion of lignocellulosic biomass to CMF is a multi-step process that begins with the hydrolysis of complex carbohydrates into monomeric sugars. Lignocellulosic biomass is primarily composed of cellulose, hemicellulose, and lignin.[2] The cellulose and hemicellulose fractions, which are polysaccharides, are the primary sources for CMF production.

The generally accepted reaction pathway involves two key stages:

-

Acid-Catalyzed Dehydration of Hexoses: Hexose sugars (six-carbon sugars) like glucose and fructose, derived from the hydrolysis of cellulose and hemicellulose, undergo acid-catalyzed dehydration to form 5-hydroxymethylfurfural (HMF).[2][6] This reaction involves the removal of three water molecules from the sugar molecule.

-

In-Situ Chlorination of HMF: The intermediate HMF is subsequently converted to CMF through a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom.[3] This chlorination is typically achieved using a chloride source, most commonly hydrochloric acid (HCl), which also often serves as the catalyst for the initial dehydration step.[2] The conversion of HMF to CMF is believed to proceed via an SN1 mechanism in an aqueous medium.[2]

To mitigate the degradation of the furanic products, particularly HMF which can rehydrate to levulinic and formic acids, the reaction is often carried out in a biphasic system.[2] An organic solvent is used to continuously extract the less polar CMF from the aqueous acidic phase as it is formed, thereby preventing its decomposition and increasing the overall yield.[2][6]

Figure 1: General reaction pathway for the conversion of biomass to CMF.

Catalytic Systems and Reaction Conditions

The choice of catalyst and reaction parameters significantly influences the efficiency and selectivity of CMF synthesis. Both Brønsted and Lewis acids have been effectively employed.

Acid Catalysts

Concentrated hydrochloric acid (HCl) is a widely used and effective catalyst as it serves the dual purpose of catalyzing the dehydration of sugars and acting as the chlorine source for the subsequent conversion of HMF to CMF.[2] Phosphoric acid (H₃PO₄) has also been used in conjunction with HCl in biphasic systems.[7]

Metal Chloride Catalysts

Various metal chlorides have been investigated as Lewis acid catalysts to enhance the reaction rate and yield.[8][9] These catalysts can promote the isomerization of glucose to fructose, which dehydrates more readily to HMF.[2] A combination of chromium(III) chloride (CrCl₃) and zinc chloride (ZnCl₂) has been shown to be particularly effective.[9] Aluminum chloride (AlCl₃·6H₂O) has also demonstrated high catalytic activity, especially in deep eutectic solvents.[10][11]

Biphasic Solvent Systems

The use of a biphasic system, consisting of an aqueous acidic phase and an immiscible organic phase, is a common strategy to improve CMF yields.[2][8][12] The aqueous phase contains the biomass/carbohydrate feedstock and the acid catalyst, while the organic solvent continuously extracts the produced CMF, thereby protecting it from degradation in the acidic environment.[6] Common organic solvents include chloroform (CHCl₃), dichloromethane (CH₂Cl₂), and 1,2-dichloroethane (DCE).[2][7]

Quantitative Data on CMF Synthesis

The yield of CMF is highly dependent on the feedstock, catalyst, solvent system, reaction temperature, and reaction time. The following tables summarize key quantitative data from various studies.

Table 1: CMF Yields from Various Carbohydrate Feedstocks

| Feedstock | Catalyst System | Solvent System | Temperature (°C) | Time (h) | CMF Yield (%) | Reference |

| D-Fructose | HCl/H₃PO₄ | CHCl₃ | 45 | 20 | ~47 | [10] |

| D-Fructose | CrCl₃/ZnCl₂ | HCl/Organic Solvent | - | - | ~80 | [8][9] |

| D-Fructose | HCl | Toluene | 65 | - | 72 | [2] |

| D-Fructose | HCl | Toluene | 80 | - | 81.9 | [2] |

| D-Fructose | AlCl₃·6H₂O in DES | - | 120 | 5 | 50.3 | [10] |

| D-Fructose | AlCl₃·6H₂O/Oxalic Acid in DES | DCE | 120 | - | 86 | [11][13] |

| D-Glucose | HCl/H₃PO₄ | CHCl₃ | 45 | 20 | - | [10] |

| D-Glucose | AlCl₃·6H₂O/Oxalic Acid in DES | DCE | 120 | 0.5 | 70 | [11][13] |

| Sucrose | AlCl₃·6H₂O/Oxalic Acid in DES | DCE | 120 | - | 80 | [11][13] |

| Cellulose | HCl-H₃PO₄/CHCl₃ | - | 45 | 20 | 7.8 | [9] |

| Cellulose | AlCl₃·6H₂O/Oxalic Acid in DES | DCE | 120 | - | 30 | [11][13] |

Table 2: CMF Yields from Lignocellulosic Biomass

| Feedstock | Catalyst System | CMF Yield (%) | Reference |

| Bamboo Pulp | CrCl₃/ZnCl₂ in HCl/Organic Solvent | 32.7 | [8][9] |

| Eucalyptus Pulp | CrCl₃/ZnCl₂ in HCl/Organic Solvent | 36.2 | [8][9] |

| Bagasse Pulp | CrCl₃/ZnCl₂ in HCl/Organic Solvent | 50.1 | [8][9] |

| Bamboo | AlCl₃·6H₂O/Oxalic Acid in DES/DCE | 29 | [11][13] |

| Bamboo Pulp | AlCl₃·6H₂O/Oxalic Acid in DES/DCE | 35 | [11][13] |

Experimental Protocols

This section provides a detailed methodology for a representative synthesis of CMF from a model carbohydrate, adapted from the literature.[7]

General Procedure for CMF Synthesis from D-Fructose

Materials:

-

D-Fructose

-

Hydrochloric acid (37%)

-

Phosphoric acid (85%)

-

Chloroform (CHCl₃)

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (CH₂Cl₂) for elution

Procedure:

-

To a reaction vessel, add 5.0 mmol of D-fructose.

-

Add a pre-mixed acid solution of 4.0 mL of 37% HCl and 1.0 mL of 85% H₃PO₄.

-

Add 5.0 mL of chloroform (CHCl₃).

-

Stir the biphasic mixture continuously at 45 °C for 20 hours.

-

After the reaction period, quench the reaction by adding 5.0 mL of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with chloroform.

-

Combine the organic extracts and dry over anhydrous sodium sulfate for 4 hours.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by liquid chromatography on a silica gel column, using dichloromethane as the eluent, to obtain pure this compound.

Characterization: The structure of the synthesized this compound can be confirmed using ¹H-NMR and GC-MS.[7]

-

¹H-NMR (CDCl₃): δ = 4.60 (s, 2H), 6.58 (d, J = 3.6 Hz, 1H), 7.18 (d, J = 3.6 Hz, 1H), 9.64 (s, 1H) ppm.[7]

-

GC-MS (EI, 80 eV): m/z 146 (M⁺, ³⁷Cl), 144 (M⁺, ³⁵Cl), 109, 81.[7]

Figure 2: A typical experimental workflow for CMF synthesis.

Conclusion and Future Outlook

The thermochemical conversion of biomass to this compound represents a significant advancement in the field of biorefining. CMF's advantageous properties, including its direct synthesis from raw biomass and its versatility as a chemical intermediate, position it as a key platform molecule for the sustainable production of fuels, polymers, and pharmaceuticals.[1][2][3][4] Future research will likely focus on the development of more efficient and recyclable catalytic systems, the optimization of reaction conditions for a wider range of biomass feedstocks, and the exploration of novel downstream applications for this promising bio-derived chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Production and Synthetic Possibilities of this compound as Alternative Biobased Furan [ouci.dntb.gov.ua]

- 5. 5-(Chloromethyl)furfural is the New HMF: Functionally Equivalent But More Practical in Terms of its Production From Biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Production and Downstream Integration of 5-(Chloromethyl)furfural from Lignocellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient One-Pot Synthesis of this compound (CMF) from Carbohydrates in Mild Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal chlorides as effective catalysts for the one-pot conversion of lignocellulose into this compound (5-CMF) :: BioResources [bioresources.cnr.ncsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Green Process for 5-(Chloromethyl)furfural Production from Biomass in Three-Constituent Deep Eutectic Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

One-Pot Synthesis of 5-Chloromethylfurfural from Fructose: An Application Note and Protocol

Abstract

5-Chloromethylfurfural (CMF) is a versatile and highly reactive platform chemical derived from biomass, holding significant promise for the synthesis of biofuels, pharmaceuticals, and advanced materials. Its direct, one-pot synthesis from fructose represents a critical advancement in sustainable chemistry. This application note provides detailed protocols and quantitative data for the synthesis of CMF from fructose, primarily focusing on a biphasic system utilizing a mixed acid catalyst. The presented methodologies are intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive guide to achieving efficient and scalable CMF production.

Introduction

The conversion of renewable biomass into valuable chemical intermediates is a cornerstone of green chemistry. Fructose, readily available from sources like high-fructose corn syrup, is a key starting material for the production of furan derivatives. Among these, this compound (CMF) is particularly noteworthy due to its enhanced reactivity compared to its hydroxylated counterpart, 5-hydroxymethylfurfural (HMF). The presence of a chloromethyl group facilitates a wider range of nucleophilic substitution reactions, making CMF a valuable precursor for various industrial applications.

The one-pot synthesis of CMF from fructose typically involves the dehydration of fructose to HMF, followed by an in-situ chlorination. This process is often carried out in a biphasic system, where an aqueous acidic phase catalyzes the reaction and an organic phase continuously extracts the CMF product. This in-situ extraction is crucial as it protects the CMF from degradation and side reactions in the acidic aqueous environment, thereby improving the overall yield and purity.

This document outlines a reliable protocol for the one-pot synthesis of CMF from D-fructose using a hydrochloric acid and phosphoric acid catalyst system in a chloroform-water biphasic environment.

Experimental Protocols

Protocol 1: One-Pot Synthesis of CMF from D-Fructose in a Biphasic System